molecular formula C34H36N2O4 B321338 2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE

Cat. No.: B321338
M. Wt: 536.7 g/mol
InChI Key: IITQHJKMCPGSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylphenoxy groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,5-dimethylphenol, which is then reacted with appropriate acylating agents to form the dimethylphenoxyacetyl intermediates. These intermediates are further reacted with biphenyl derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(2,5-dimethylphenoxy)-N-(4’-{[(2,5-dimethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H36N2O4

Molecular Weight

536.7 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[4-[4-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-methylphenyl]-2-methylphenyl]acetamide

InChI

InChI=1S/C34H36N2O4/c1-21-7-9-23(3)31(15-21)39-19-33(37)35-29-13-11-27(17-25(29)5)28-12-14-30(26(6)18-28)36-34(38)20-40-32-16-22(2)8-10-24(32)4/h7-18H,19-20H2,1-6H3,(H,35,37)(H,36,38)

InChI Key

IITQHJKMCPGSOG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=C(C=CC(=C4)C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=C(C=CC(=C4)C)C)C)C

Origin of Product

United States

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